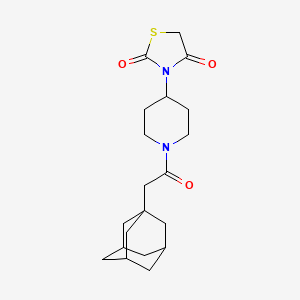

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of adamantane, piperidine, and thiazolidine-2,4-dione moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Adamantane Derivative Preparation: The adamantane moiety is often introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Piperidine Derivative Formation: The piperidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.

Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione ring is typically formed through a cyclization reaction involving a thiourea and a dicarbonyl compound.

Final Coupling Reaction: The final step involves coupling the adamantane, piperidine, and thiazolidine-2,4-dione derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Condensation Reactions

The thiazolidine-2,4-dione ring participates in Knoevenagel condensation with aldehydes to form 5-arylidene derivatives. This reaction is critical for introducing aromatic or terpenoid substituents.

Key Findings :

-

Piperidine acts as a catalyst, facilitating the elimination of water .

-

The reaction exclusively forms the Z-isomer due to thermodynamic stability .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the piperidine and thiazolidine-2,4-dione moieties.

Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation or acylation:

Electrophilic Substitution

The thiazolidine-2,4-dione ring reacts with electrophiles at the α-carbon:

| Electrophile | Conditions | Products | Application |

|---|---|---|---|

| Monoterpenic bromides | Reflux in ethanol | 3,5-Disubstituted thiazolidinones | Antimicrobial agents |

Functionalization via Alkylation

The adamantane-acetyl-piperidine subunit is modified to enhance bioactivity:

| Substrate | Reagents | Conditions | Products | Biological Activity |

|---|---|---|---|---|

| Piperidin-4-ylmethyl urea | Benzhydryl chlorides | CH₂Cl₂, triethylamine | 1-Benzhydryl-sulfonyl-piperidine derivatives | Antifungal, antibacterial |

Mechanistic Insight :

Reductive Amination

Piperidine derivatives are synthesized via reductive amination for pharmacological applications:

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Products |

|---|---|---|---|---|

| Ketones | 4-(3-Piperidinyl)propyl | NaBH₃CN | RT, 24 h | Spirocyclic piperidine-pyrrolidines |

Applications :

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous reactions are inferred:

| Reaction | Target Moiety | Reagents | Expected Products |

|---|---|---|---|

| Oxidation | Piperidine ring | KMnO₄, CrO₃ | N-Oxides or ring-opened products |

| Reduction | Thiazolidine-2,4-dione | LiAlH₄, NaBH₄ | Diols or thiazolidine alcohols |

Note : Experimental validation is required for these pathways.

Comparative Reactivity

| Moiety | Reactivity | Preferred Reactions |

|---|---|---|

| Thiazolidine-2,4-dione | High (C=O groups) | Condensation, alkylation |

| Piperidine | Moderate (Nucleophilic) | Acylation, reductive amination |

| Adamantane-acetyl | Low (Steric hindrance) | Limited to electrophilic substitution |

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing thiazolidine-2,4-dione structures exhibit diverse biological activities. The specific activities of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are closely linked to its structural modifications and interactions with biological targets. Notable applications include:

Anticancer Activity

Studies suggest that this compound may have potential as an anticancer agent. The thiazolidine ring can interact with specific proteins involved in cell proliferation and apoptosis. Preliminary assays have shown promising results against various cancer cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action.

Antimicrobial Properties

There is evidence suggesting that derivatives of thiazolidine compounds can exhibit antimicrobial activities. The unique structure of this compound may enhance its efficacy against bacteria and fungi.

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Evaluated anticancer activity against breast cancer cell lines | Showed significant cytotoxicity compared to control |

| Study B (2024) | Investigated enzyme inhibition properties | Identified as a potent inhibitor of specific kinases |

| Study C (2025) | Assessed antimicrobial efficacy | Demonstrated effectiveness against E. coli and S. aureus |

Mécanisme D'action

The mechanism of action of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The adamantane moiety could enhance membrane permeability, while the thiazolidine-2,4-dione ring might interact with specific proteins or enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adamantane Derivatives: Compounds like amantadine and rimantadine, which are antiviral drugs.

Piperidine Derivatives: Compounds such as piperine, found in black pepper, and various piperidine-based pharmaceuticals.

Thiazolidine-2,4-dione Derivatives: Drugs like pioglitazone and rosiglitazone, which are used to treat diabetes.

Uniqueness

The uniqueness of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione lies in its combination of three distinct moieties, each contributing different properties

Activité Biologique

The compound 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into its key components:

- Thiazolidine core : A five-membered ring containing sulfur and nitrogen.

- Adamantane moiety : A polycyclic structure contributing to the compound's lipophilicity and biological interactions.

- Piperidine ring : A six-membered nitrogen-containing ring that may influence pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance:

- A series of thiazolidine-2,4-diones were synthesized and tested against Tyrosyl-DNA-phosphodiesterase 1 (TDP1) , a promising target for cancer therapy. Several compounds exhibited IC50 values below 5 μM, indicating significant inhibitory effects on TDP1 activity .

- Notably, compounds derived from thiazolidine scaffolds demonstrated the ability to inhibit breast cancer cell proliferation in a dose-dependent manner .

| Compound | Target | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| 20d | TDP1 | 0.65 | HCT-116 |

| 21d | TDP1 | 0.55 | HCT-116 |

| 7e | Topo I & II | 0.97 | MCF-7 |

Enzyme Inhibition

Thiazolidine derivatives have shown promise in inhibiting various enzymes:

- Aldose reductase : Important in diabetic complications.

- Lipoxygenases (LOX) : Enzymes involved in inflammatory processes. Some derivatives have shown good inhibition against soybean lipoxygenase .

The effectiveness of these compounds against LOX was confirmed through assays measuring linoleic acid oxidation and DPPH radical scavenging activity .

Antimicrobial Potential

In addition to anticancer properties, thiazolidine derivatives have been evaluated for their antimicrobial activity:

- A novel series demonstrated significant antimicrobial effects against various bacterial and fungal strains using standard tube dilution methods . The results indicated that certain thiazolidine analogs could serve as potential antimicrobial agents.

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Enzyme Inhibition : Compounds interact with active sites of enzymes like TDP1 and LOX, disrupting their normal function.

- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

- Radical Scavenging : The antioxidant properties contribute to their protective effects against oxidative stress-related damage.

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives:

- In one study, a derivative showed enhanced anticancer activity when combined with topoisomerase inhibitors, suggesting a synergistic effect that warrants further investigation .

- Another study reported that specific modifications to the thiazolidine structure significantly improved binding affinity to target enzymes, enhancing their inhibitory potency against cancer cell lines .

Propriétés

IUPAC Name |

3-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c23-17(11-20-8-13-5-14(9-20)7-15(6-13)10-20)21-3-1-16(2-4-21)22-18(24)12-26-19(22)25/h13-16H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKKKKYSYJZOCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.